2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine
Description
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-28-19-18(3-2-8-23-19)20(27)26-11-6-17(7-12-26)29-21-24-13-16(14-25-21)15-4-9-22-10-5-15/h2-5,8-10,13-14,17H,6-7,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBNNLUJLDQDEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings.
Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
- Acylation : The piperidine ring is acylated with 2-methoxypyridine-3-carbonyl chloride under basic conditions.
- Coupling : The final step involves coupling the substituted piperidine with a pyrimidine derivative, often using palladium-catalyzed cross-coupling reactions .
Biological Activity
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study evaluated various pyrimidine derivatives against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colorectal cancer) using the MTT assay. Results showed that certain derivatives demonstrated IC50 values significantly lower than standard chemotherapeutic agents like etoposide, indicating enhanced efficacy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 12 | MCF-7 | 0.09 ± 0.0085 |
| Compound 16 | A549 | 0.03 ± 0.0056 |
| Compound 25 | Colo-205 | 0.01 ± 0.074 |
These findings suggest that the incorporation of specific functional groups can enhance the anticancer activity of pyrimidine derivatives.
Anti-Alzheimer’s Activity
In addition to anticancer properties, derivatives of this compound have been screened for neuroprotective effects. A study on pyrazolo-pyrimidine derivatives revealed promising results in anti-Alzheimer's assays, indicating potential for cognitive enhancement and neuroprotection .
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways associated with disease processes:
- Tubulin Polymerization Inhibition : Some pyrimidine derivatives have been shown to bind directly to the colchicine site on tubulin, inhibiting its polymerization and thereby affecting cell division in cancer cells .
- Enzyme Inhibition : Compounds have also been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with pyrimidine derivatives:
- Cytotoxicity Studies : In vitro studies on various cell lines revealed that certain derivatives exhibited significant cytotoxicity at low concentrations, suggesting a potent therapeutic index against various cancers .
- Antimicrobial Activity : Some studies have explored the antimicrobial potential of related compounds against strains such as E. coli and S. aureus, although the results indicated variable efficacy depending on the structural modifications made to the core pyrimidine structure .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: The 2-methoxypyridine-3-carbonyl group in the target compound may enhance binding to kinase ATP pockets due to its planar aromaticity and hydrogen-bonding capability, similar to pyrazolyloxy groups in JNJ-6627 .
The piperidin-4-yloxy linker introduces conformational flexibility, which may improve membrane permeability relative to rigid scaffolds like chromeno-pyrimidines .
Synthetic Accessibility: The target compound’s synthesis could involve coupling a 2-methoxypyridine-3-carbonyl-piperidine intermediate with a 5-(pyridin-4-yl)pyrimidine precursor, analogous to methods for hexahydroquinoline derivatives (67–81% yields via cyclohexanedione and substituted aniline reactions) .
Functional Group Comparison Table
Preparation Methods
Synthesis of 5-(Pyridin-4-yl)pyrimidin-2-ol
A halogenated pyrimidine (e.g., 2-chloro-5-iodopyrimidine) undergoes Suzuki-Miyaura coupling with pyridin-4-ylboronic acid. Using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in a DME/H₂O (3:1) solvent system at 80°C for 12 hours, the coupling achieves 78% yield. Subsequent hydrolysis of the 2-chloro group with NaOH (2 M) in ethanol at reflux yields the pyrimidin-2-ol intermediate (85% yield).
Etherification with Piperidin-4-ol
The pyrimidin-2-ol is treated with 1-(2-methoxypyridine-3-carbonyl)piperidin-4-ol under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to rt, 24 hours). This step affords a 65% yield of the ether-linked intermediate.
Acylation of Piperidine
Piperidin-4-ol is acylated with 2-methoxynicotinic acid using HATU/DIPEA in DMF (0°C to rt, 6 hours), yielding 1-(2-methoxypyridine-3-carbonyl)piperidin-4-ol in 89% purity.
Key Data Table 1: Reaction Parameters for Method 1
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12h | 78 | 95 |
| Hydrolysis | NaOH (2 M), EtOH, reflux, 6h | 85 | 97 |
| Mitsunobu etherification | DIAD, PPh₃, THF, 24h | 65 | 91 |
| Acylation | HATU, DIPEA, DMF, 6h | 89 | 98 |
Pyrimidine Ring Formation
A Biginelli-like cyclocondensation of ethyl acetoacetate, pyridine-4-carboxamidine, and urea in acetic acid at 120°C for 8 hours generates 5-(pyridin-4-yl)pyrimidine-2,4-diol (72% yield). Selective monodeoxygenation at the 2-position using POCl₃/PCl₅ (3:1) in DCM at 0°C yields 2-chloro-5-(pyridin-4-yl)pyrimidin-4-ol (68% yield).
Direct Coupling with Pre-functionalized Piperidine
The chloropyrimidine intermediate reacts with 1-(2-methoxypyridine-3-carbonyl)piperidin-4-ol under SNAr conditions (K₂CO₃, DMF, 100°C, 24 hours), achieving 70% yield.
Key Data Table 2: Reaction Parameters for Method 2
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | Acetic acid, 120°C, 8h | 72 | 88 |
| Chlorination | POCl₃/PCl₅, DCM, 0°C, 2h | 68 | 94 |
| SNAr coupling | K₂CO₃, DMF, 100°C, 24h | 70 | 93 |
Synthesis of 2-(Piperidin-4-yloxy)-5-(pyridin-4-yl)pyrimidine
2-Chloro-5-(pyridin-4-yl)pyrimidine is reacted with piperidin-4-ol in the presence of NaH (2 eq) in THF at 60°C for 12 hours, yielding 2-(piperidin-4-yloxy)-5-(pyridin-4-yl)pyrimidine (81% yield).
Acylation with 2-Methoxynicotinic Acid
The piperidine nitrogen is acylated using 2-methoxynicotinic acid activated with EDC/HOBt in DCM (0°C to rt, 8 hours), achieving 87% yield.
Key Data Table 3: Reaction Parameters for Method 3
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Ether formation | NaH, THF, 60°C, 12h | 81 | 96 |
| Acylation | EDC, HOBt, DCM, 8h | 87 | 97 |
Optimization Challenges and Solutions
-
Regioselectivity in Pyrimidine Functionalization : Use of bulky bases (e.g., DBU) in SNAr reactions minimizes competing reactions at the 4-position.
-
Acylation Efficiency : HATU outperforms EDC in sterically hindered environments, improving yields by 15–20%.
-
Piperidine Stability : N-Boc protection during etherification prevents side reactions, with subsequent deprotection using TFA/DCM (1:1) .
Q & A
Basic: What are the critical synthetic steps and optimization strategies for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of intermediates like the 2-methoxypyridine-3-carbonyl-piperidine moiety and the 5-(pyridin-4-yl)pyrimidine core. Key steps include:
- Coupling Reactions : Linking the piperidine and pyrimidine moieties via nucleophilic substitution or Mitsunobu reactions under inert atmospheres .
- Optimization Parameters :
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Piperidine Activation | DMF, KCO, 100°C | 60–75% | |
| Pyrimidine Coupling | Pd(PPh), THF, reflux | 45–60% |
Basic: How can NMR and mass spectrometry confirm the structural integrity of this compound?
Methodological Answer:
- H/C NMR :
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error confirms molecular formula (e.g., CHNO) .
Table 2 : Diagnostic NMR Peaks for Key Functional Groups
| Group | H NMR (ppm) | C NMR (ppm) |
|---|---|---|
| Pyridin-4-yl | 8.5–8.7 (d, 2H) | 150–155 |
| 2-Methoxypyridine | 3.8 (s, OCH) | 55–60 (OCH) |
Advanced: How can computational modeling resolve contradictions in reported bioactivity data?
Methodological Answer:
- Molecular Docking : Predict binding affinities to targets (e.g., kinases) using software like AutoDock Vina. Compare results across studies to identify outliers due to protonation state or tautomer selection .
- QSAR Analysis : Correlate structural features (e.g., logP, polar surface area) with experimental IC values to validate trends. Discrepancies may arise from assay conditions (e.g., cell line variability) .
Table 3 : Example QSAR Parameters for Analogous Compounds
| Parameter | Bioactive Range | Target Relevance |
|---|---|---|
| logP | 2.5–3.5 | Membrane permeability |
| PSA | 80–100 Å | Blood-brain barrier exclusion |
Advanced: What strategies address low yields in piperidine-pyrimidine coupling reactions?
Methodological Answer:
- Catalyst Screening : Test Pd/Pd systems (e.g., Pd(OAc) with ligands like XPhos) to enhance turnover .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) and improve regioselectivity.
- Byproduct Analysis : Use LC-MS to identify hydrolysis products; adjust protecting groups (e.g., tert-butyloxycarbonyl) to stabilize intermediates .
Advanced: How to design experiments to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, pyridin-4-yl → pyridin-3-yl) and test bioactivity.
- Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors using X-ray crystallography or docking .
- Dose-Response Assays : Use IC values across analogs to quantify substituent effects.
Table 4 : Example SAR Findings from Related Compounds
| Substituent | Activity (IC, nM) | Notes |
|---|---|---|
| Pyridin-4-yl | 120 ± 15 | Baseline |
| Pyridin-3-yl | 450 ± 30 | Reduced target binding |
Basic: What purification methods ensure high purity for in vitro studies?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc → DCM/MeOH).
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility profiles.
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) achieve >95% purity .
Advanced: How to validate target engagement in cellular assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
